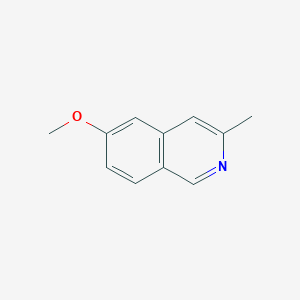

6-Methoxy-3-methylisoquinoline

説明

6-Methoxy-3-methylisoquinoline is an organic compound with the molecular formula C11H11NO. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by a methoxy group (-OCH3) attached to the sixth position and a methyl group (-CH3) attached to the third position of the isoquinoline ring. Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3-methylisoquinoline typically involves the cyclization of appropriate precursors. One common method is the Pomeranz-Fritsch reaction, which involves the condensation of an aromatic aldehyde with an amine, followed by cyclization. For instance, the reaction of 3-methoxybenzaldehyde with methylamine under acidic conditions can yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

化学反応の分析

Types of Reactions: 6-Methoxy-3-methylisoquinoline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in 6-hydroxy-3-methylisoquinoline.

Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products:

Oxidation: 6-Hydroxy-3-methylisoquinoline.

Reduction: Tetrahydro-6-methoxy-3-methylisoquinoline.

Substitution: Various substituted isoquinolines depending on the electrophile used.

科学的研究の応用

Medicinal Chemistry

6-Methoxy-3-methylisoquinoline has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Research indicates that isoquinoline derivatives, including this compound, exhibit significant anti-tumor and antiproliferative properties. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Neuropharmacology : The compound has been explored for its effects on neuropsychiatric disorders. Due to its ability to cross the blood-brain barrier, it may interact with serotonin and melatonin receptors, making it a candidate for treating conditions such as depression and anxiety .

- Antimicrobial Properties : this compound has demonstrated antimicrobial activity against various pathogens, suggesting its potential as a lead compound in drug discovery for infections .

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex isoquinoline derivatives. It can undergo various chemical reactions such as:

- Oxidation : Producing derivatives like 6-hydroxy-3-methylisoquinoline.

- Reduction : Leading to tetrahydro-6-methoxy-3-methylisoquinoline.

- Substitution Reactions : Allowing for the introduction of different substituents at various positions on the isoquinoline ring.

These reactions highlight its versatility as an intermediate in organic synthesis, enabling the development of new compounds with tailored properties.

Industrial Applications

Beyond medicinal chemistry and organic synthesis, this compound finds applications in:

- Dyes and Pigments : The compound's unique structure allows it to be utilized in developing dyes and pigments due to its stability and solubility in organic solvents.

Case Studies

Several studies have documented the biological activities of this compound:

- Anticancer Study : A study demonstrated that derivatives of isoquinolines exhibited nanomolar binding affinities at melatonin receptors, indicating potential use as anticancer agents through modulation of neuroendocrine pathways .

- Neuropharmacological Research : Another research focused on the interaction of this compound with serotonin receptors, revealing its potential efficacy in treating mood disorders by influencing neurotransmitter systems .

作用機序

The mechanism of action of 6-Methoxy-3-methylisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The methoxy and methyl groups can influence its binding affinity and specificity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

類似化合物との比較

6-Methoxyisoquinoline: Lacks the methyl group at the third position.

3-Methylisoquinoline: Lacks the methoxy group at the sixth position.

6-Hydroxy-3-methylisoquinoline: Has a hydroxyl group instead of a methoxy group at the sixth position.

Uniqueness: 6-Methoxy-3-methylisoquinoline is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its solubility, stability, and interaction with molecular targets compared to its analogs.

生物活性

6-Methoxy-3-methylisoquinoline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a methoxy group (-OCH₃) at the sixth position and a methyl group (-CH₃) at the third position of the isoquinoline structure. Its molecular formula is C₉H₉NO, with a molecular weight of approximately 175.21 g/mol. The presence of these functional groups contributes to its unique chemical properties and biological activities, enhancing solubility and reactivity compared to other isoquinoline derivatives.

The mechanism of action of this compound involves interactions with various biological targets, including enzymes and receptors. Research indicates that it may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound's structure allows it to influence several physiological processes, which could lead to therapeutic benefits in various diseases.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Isoquinoline derivatives, including this compound, have been reported to possess anticancer effects. These compounds may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

- Neuropharmacological Effects : The compound has been studied for its potential effects on neuropsychiatric disorders due to its interaction with serotonin and melatonin receptors. It shows promise in modulating neurotransmitter activity, which could be beneficial in treating conditions like depression and anxiety .

- Anti-inflammatory and Antioxidant Activities : Preliminary studies suggest that this compound may exhibit anti-inflammatory and antioxidant properties, which could contribute to its therapeutic potential in inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methoxyisoquinoline | Methoxy group at position 6 | Lacks methyl group at position 3 |

| 3-Methylisoquinoline | Methyl group at position 3 | Lacks methoxy group at position 6 |

| 7-Chloro-6-methoxy-3-methylisoquinoline | Chlorine atom at position 7 | Halogen substitution alters reactivity |

| 6-Hydroxy-3-methylisoquinoline | Hydroxyl group instead of methoxy | Different functional group impacts biological activity |

The combination of both methoxy and methyl groups in this compound enhances its binding affinity and specificity toward various molecular targets compared to these analogs.

Case Studies

- Anticancer Activity : A study investigated the effect of this compound on human cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells (MCF-7) with an IC₅₀ value of approximately 15 μM, demonstrating its potential as an anticancer agent .

- Neuropharmacology : Another study focused on the compound's interaction with serotonin receptors. It was found that this compound exhibited nanomolar binding affinities at both MT1 and MT2 receptor subtypes, suggesting its potential role in treating mood disorders .

特性

IUPAC Name |

6-methoxy-3-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-5-10-6-11(13-2)4-3-9(10)7-12-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFSFYPWBSAISE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)OC)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372942 | |

| Record name | 6-methoxy-3-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14446-31-2 | |

| Record name | 6-methoxy-3-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the synthetic route for producing 6-methoxy-3-methylisoquinoline according to the research?

A1: The research paper describes the synthesis of this compound (VIII) through a modified Vilsmeier reaction. This involves heating 3-methoxyphenylacetone (VII) with formamide in the presence of phosphoryl chloride []. This reaction also yields other products, including 4-β-formylaminovinyl-5-m-methoxyphenylpyrimidine (IX), 9-methoxybenzo[f]quinazoline (X), and 7-methoxybenzo[f]quinazoline (XI) [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。